![molecular formula C18H17FN2O2 B118511 Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate CAS No. 140640-91-1](/img/structure/B118511.png)

Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate

Overview

Description

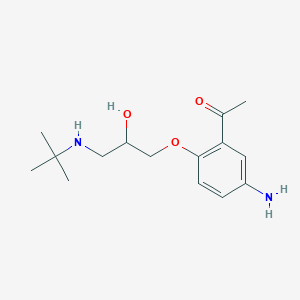

Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate, also known as MMPIP, is a chemical compound that has gained significant attention in the field of neuroscience due to its potential as a therapeutic agent for various neurological disorders. MMPIP is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which plays a crucial role in regulating synaptic transmission and plasticity in the brain. In

Mechanism of Action

MGluR7 is a G protein-coupled receptor that is predominantly expressed in the central nervous system. It plays a crucial role in regulating synaptic transmission and plasticity by modulating the release of glutamate, the primary excitatory neurotransmitter in the brain. Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate selectively binds to and blocks the activity of mGluR7, leading to a decrease in glutamate release and subsequent modulation of synaptic transmission.

Biochemical and Physiological Effects:

Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to decrease anxiety-like behavior in animal models, indicating its potential as an anxiolytic agent. Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate has also been shown to have antidepressant-like effects and to improve cognitive function in animal models of depression. In addition, Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate has been shown to reduce pain sensitivity in animal models, suggesting its potential as an analgesic agent.

Advantages and Limitations for Lab Experiments

Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate has several advantages for use in lab experiments. It is a highly selective antagonist of mGluR7, which allows for specific modulation of glutamate neurotransmission. It is also relatively stable and has a long half-life, making it suitable for in vivo studies. However, there are also limitations to its use. Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate has low aqueous solubility, which can limit its bioavailability and require the use of solvents. It also has limited oral bioavailability, which may require alternative administration routes for in vivo studies.

Future Directions

There are several future directions for research on Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate. One area of interest is the potential use of Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate in the treatment of drug addiction. Preclinical studies have shown that Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate can reduce drug-seeking behavior in animal models of addiction, indicating its potential as a therapeutic agent. Another area of interest is the potential use of Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate in the treatment of neurodegenerative disorders such as Alzheimer's disease. Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate has been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting its potential as a disease-modifying agent. Further research is needed to fully understand the therapeutic potential of Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate in these and other neurological disorders.

Scientific Research Applications

Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate has been extensively studied for its potential therapeutic applications in neurological disorders such as anxiety, depression, and schizophrenia. The selective antagonism of mGluR7 by Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate has been shown to modulate glutamate neurotransmission, which is implicated in the pathophysiology of these disorders. Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate has also been investigated for its potential use in the treatment of drug addiction and pain management.

properties

CAS RN |

140640-91-1 |

|---|---|

Product Name |

Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate |

Molecular Formula |

C18H17FN2O2 |

Molecular Weight |

312.3 g/mol |

IUPAC Name |

methyl 4-(4-fluorophenyl)-6-propan-2-yl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |

InChI |

InChI=1S/C18H17FN2O2/c1-10(2)16-15(18(22)23-3)14(11-4-6-12(19)7-5-11)13-8-9-20-17(13)21-16/h4-10H,1-3H3,(H,20,21) |

InChI Key |

BLBRGOAYSNAIDU-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C(=C2C=CNC2=N1)C3=CC=C(C=C3)F)C(=O)OC |

Canonical SMILES |

CC(C)C1=C(C(=C2C=CNC2=N1)C3=CC=C(C=C3)F)C(=O)OC |

synonyms |

METHYL 4-(4-FLUOROPHENYL)-6-ISOPROPYL-1H-PYRROLO[2,3-B]PYRIDINE-5-CARBOXYLATE |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride](/img/structure/B118451.png)